molecular formula C21H28ClNO5 B6050418 ethyl 3-(3-chlorobenzyl)-1-(5-methoxy-5-oxopentanoyl)-3-piperidinecarboxylate

ethyl 3-(3-chlorobenzyl)-1-(5-methoxy-5-oxopentanoyl)-3-piperidinecarboxylate

Cat. No. B6050418
M. Wt: 409.9 g/mol
InChI Key: KWMHZAIHEYYUKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(3-chlorobenzyl)-1-(5-methoxy-5-oxopentanoyl)-3-piperidinecarboxylate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the piperidine family of compounds and has been found to have a number of important biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of Ethyl 3-(3-chlorobenzyl)-1-(5-methoxy-5-oxopentanoyl)-3-piperidinecarboxylate involves the inhibition of certain enzymes that are involved in the metabolism of neurotransmitters and other signaling molecules in the brain. Specifically, this compound has been found to inhibit the activity of monoamine oxidase (MAO) and acetylcholinesterase (AChE), two enzymes that are involved in the breakdown of dopamine, serotonin, and acetylcholine, respectively. By inhibiting the activity of these enzymes, this compound can increase the levels of these signaling molecules in the brain, which can have a number of important physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 3-(3-chlorobenzyl)-1-(5-methoxy-5-oxopentanoyl)-3-piperidinecarboxylate are diverse and complex. This compound has been found to have a number of effects on the central nervous system, including the ability to increase the levels of certain neurotransmitters in the brain. This can lead to a number of important physiological effects, including improvements in mood, memory, and cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 3-(3-chlorobenzyl)-1-(5-methoxy-5-oxopentanoyl)-3-piperidinecarboxylate in lab experiments is its ability to selectively inhibit the activity of specific enzymes in the brain. This makes it an excellent tool for studying the effects of these enzymes on various physiological processes. However, there are also some limitations to its use in lab experiments. For example, this compound can be toxic at high concentrations, which can limit its usefulness in certain types of experiments.

Future Directions

There are a number of potential future directions for research involving Ethyl 3-(3-chlorobenzyl)-1-(5-methoxy-5-oxopentanoyl)-3-piperidinecarboxylate. One promising area of research involves the development of new drugs that are based on this compound. Another area of research involves the use of this compound as a tool for studying the mechanisms of action of various neurotransmitters and other signaling molecules in the brain. Additionally, there is potential for this compound to be used in the treatment of various neurological and psychiatric disorders.

Synthesis Methods

The synthesis method for Ethyl 3-(3-chlorobenzyl)-1-(5-methoxy-5-oxopentanoyl)-3-piperidinecarboxylate involves the reaction of 3-chlorobenzylamine with 5-methoxy-5-oxopentanoic acid to form an intermediate compound. This intermediate is then reacted with ethyl piperidine-3-carboxylate to form the final product. The synthesis of this compound has been well-studied and has been found to be relatively straightforward.

Scientific Research Applications

Ethyl 3-(3-chlorobenzyl)-1-(5-methoxy-5-oxopentanoyl)-3-piperidinecarboxylate has been found to have a number of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the mechanisms of action of various neurotransmitters and other signaling molecules in the brain. This compound has been found to be a potent inhibitor of certain enzymes that are involved in the metabolism of these signaling molecules, which makes it an excellent tool for studying their effects.

properties

IUPAC Name

ethyl 3-[(3-chlorophenyl)methyl]-1-(5-methoxy-5-oxopentanoyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28ClNO5/c1-3-28-20(26)21(14-16-7-4-8-17(22)13-16)11-6-12-23(15-21)18(24)9-5-10-19(25)27-2/h4,7-8,13H,3,5-6,9-12,14-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMHZAIHEYYUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)CCCC(=O)OC)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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